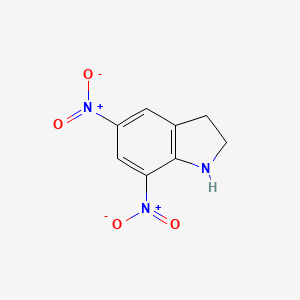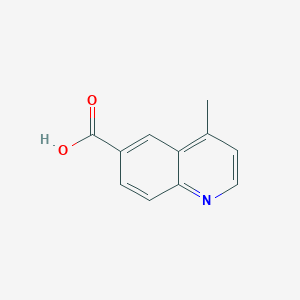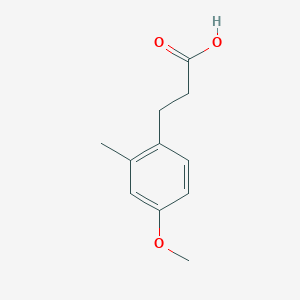
3-(4-Methoxy-2-methylphenyl)propanoic acid
Vue d'ensemble
Description
“3-(4-Methoxy-2-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(4-Methoxy-2-methylphenyl)propanoic acid” consists of a propanoic acid group attached to a 4-methoxy-2-methylphenyl group . The molecular weight of the compound is 194.232 .
Applications De Recherche Scientifique
Enantioseparation and Chiral Recognition
Enantioseparation of similar compounds, such as 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, has been achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. These studies highlight the importance of the methyl group's position on the benzene ring in enantiorecognition and the potential use of such compounds in chiral recognition applications (Yang Jin et al., 2020).
Cyclization and Synthesis of Benzothiazepin-4(5H)-ones
Reactions involving methyl- and methoxyaminobenzenethiols with acrylic acid have led to the formation of compounds like N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine, demonstrating the potential of 3-(4-Methoxy-2-methylphenyl)propanoic acid in synthetic chemistry, particularly in the formation of complex structures such as benzothiazepines (K. Rutkauskas et al., 2008).
Photochemical Synthesis of Chromones
Photochemical approaches have been used for the synthesis of chromones using esters of acids like 3-(4-Methoxy-2-methylphenyl)propanoic acid. This method shows the potential of these compounds in photochemical reactions and as precursors in the synthesis of chromones (M. Álvaro et al., 1987).
Metabolic Studies
Studies on the metabolic conversion of related compounds, such as the 3-(4-Methoxy-2-methylphenyl)propanoic acid, have contributed to understanding the methylation of aromatic compounds in human metabolism. This research has implications for pharmacology and toxicology, particularly in the context of drug metabolism and excretion (P. Smith and A. Bennett, 1958).
Polymer Science
In polymer science, compounds like 3-(4-Hydroxyphenyl)propanoic acid, related to 3-(4-Methoxy-2-methylphenyl)propanoic acid, have been used as renewable building blocks for polybenzoxazine synthesis. This highlights the potential of these compounds in developing sustainable materials for various applications (Acerina Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
3-(4-methoxy-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVXYOSXSAOTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



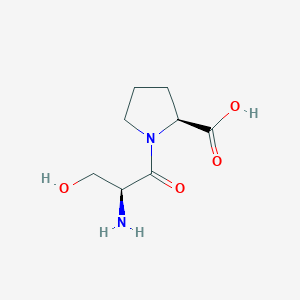



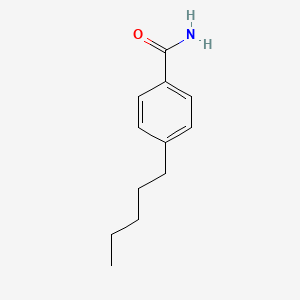

![3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B1308621.png)
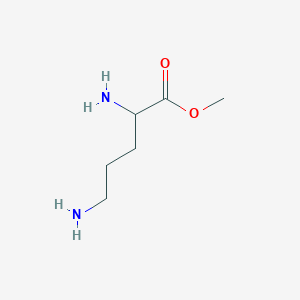
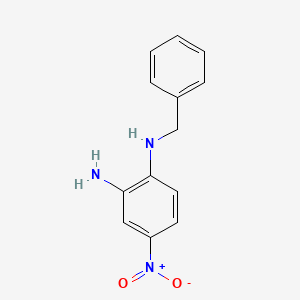
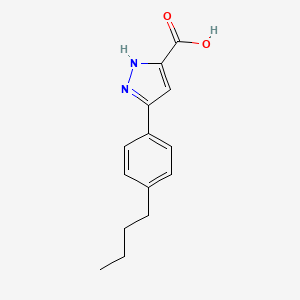

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
